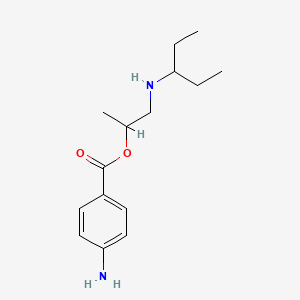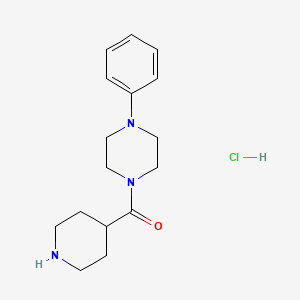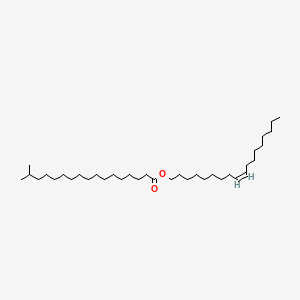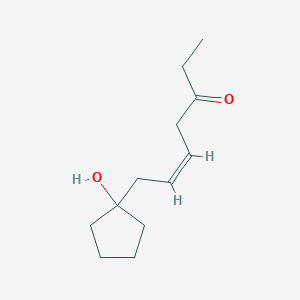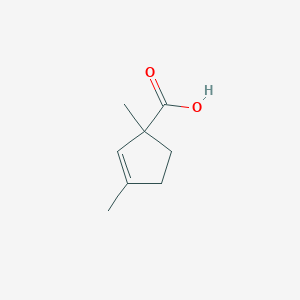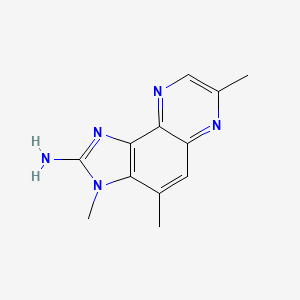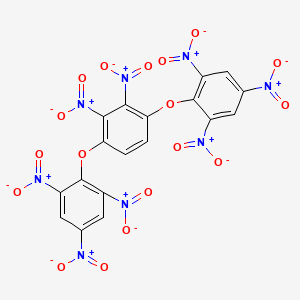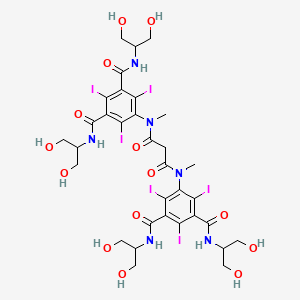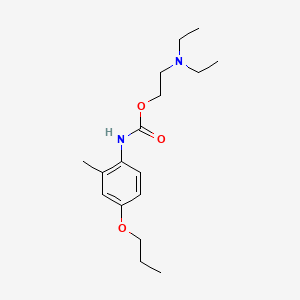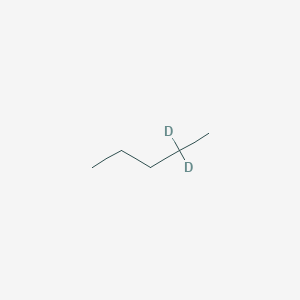
N-Pentane-2,2-D2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Pentane-2,2-D2 is a deuterated form of n-pentane, where two hydrogen atoms at the second carbon position are replaced with deuterium atoms. This compound is used in various scientific research applications due to its unique isotopic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentane-2,2-D2 typically involves the deuteration of n-pentane. One common method is the catalytic exchange reaction, where n-pentane is reacted with deuterium gas in the presence of a catalyst such as platinum or palladium. The reaction is carried out under high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of n-pentane and deuterium gas over a catalyst bed, with careful control of reaction conditions to maximize the yield of the deuterated product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Pentane-2,2-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated alcohols, aldehydes, and carboxylic acids.
Reduction: Reduction reactions can convert this compound to other deuterated hydrocarbons.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens, forming deuterated halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using deuterium gas and a metal catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of light or a catalyst.
Major Products
Oxidation: Deuterated alcohols, aldehydes, and carboxylic acids.
Reduction: Deuterated alkanes.
Substitution: Deuterated halides.
Wissenschaftliche Forschungsanwendungen
N-Pentane-2,2-D2 is used in various scientific research applications, including:
Chemistry: As a tracer in reaction mechanisms and studies involving isotopic labeling.
Biology: In metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: In pharmacokinetic studies to understand the distribution and metabolism of deuterated drugs.
Industry: As a solvent and in the production of deuterated materials for specialized applications.
Wirkmechanismus
The mechanism of action of N-Pentane-2,2-D2 involves the incorporation of deuterium atoms into chemical reactions. Deuterium, being heavier than hydrogen, affects the reaction kinetics and the stability of intermediates. This isotopic effect is utilized in various studies to understand reaction pathways and mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Pentane: The non-deuterated form of N-Pentane-2,2-D2.
Isopentane: A structural isomer of n-pentane with different physical and chemical properties.
Neopentane: Another isomer with a more compact structure.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct isotopic properties. These properties make it valuable in studies requiring isotopic labeling and in applications where the kinetic isotope effect is significant.
Eigenschaften
Molekularformel |
C5H12 |
|---|---|
Molekulargewicht |
74.16 g/mol |
IUPAC-Name |
2,2-dideuteriopentane |
InChI |
InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3/i3D2 |
InChI-Schlüssel |
OFBQJSOFQDEBGM-SMZGMGDZSA-N |
Isomerische SMILES |
[2H]C([2H])(C)CCC |
Kanonische SMILES |
CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


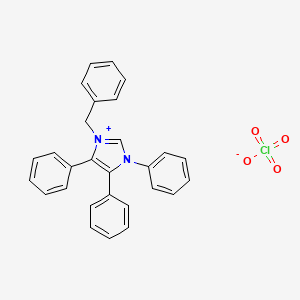
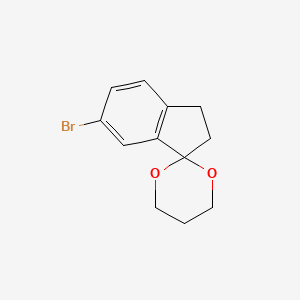
![4-[3-(Dimethylamino)-1-hydroxypropyl]benzene-1,2-diol](/img/structure/B13789583.png)
